molecular formula C12H9N3 B14401899 Benzo(f)quinoxalin-6-amine CAS No. 87790-98-5

Benzo(f)quinoxalin-6-amine

Cat. No.: B14401899
CAS No.: 87790-98-5
M. Wt: 195.22 g/mol
InChI Key: QHDFNGJGLCLUGB-UHFFFAOYSA-N
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Description

Benzo(f)quinoxalin-6-amine is a heterocyclic compound that features a fused benzene and pyrazine ring system with an amine group at the 6th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil under acidic conditions to form the quinoxaline core, followed by amination at the 6th position .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, nickel-catalyzed dehydrogenative coupling reactions starting from 2-aminobenzyl alcohol and diamines can be used to produce quinoxaline derivatives . These methods are favored for their mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: Benzo(f)quinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Scientific Research Applications

Benzo(f)quinoxalin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo(f)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it can inhibit the activity of certain enzymes involved in cell proliferation. The presence of the amine group at the 6th position enhances its binding affinity to these targets, leading to effective inhibition of cancer cell growth .

Comparison with Similar Compounds

    Quinoxaline: A simpler analog without the amine group.

    Benzimidazole: Another fused heterocycle with similar applications.

    Quinoline: A related compound with a nitrogen atom in a different position.

Uniqueness: Benzo(f)quinoxalin-6-amine is unique due to the presence of the amine group at the 6th position, which significantly enhances its reactivity and binding properties compared to other quinoxaline derivatives .

Properties

CAS No.

87790-98-5

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[f]quinoxalin-6-amine

InChI

InChI=1S/C12H9N3/c13-10-7-11-12(15-6-5-14-11)9-4-2-1-3-8(9)10/h1-7H,13H2

InChI Key

QHDFNGJGLCLUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)N

Origin of Product

United States

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